molecular formula C13H14BCl2NO2 B12965207 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B12965207
M. Wt: 298.0 g/mol
InChI Key: IJUABOWVAKKDPN-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with the molecular formula C13H14BCl2NO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a benzonitrile group, two chlorine atoms, and a dioxaborolane moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

The synthesis of 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and DMF. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The dioxaborolane group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid derivative and stabilize the reaction intermediates .

Comparison with Similar Compounds

Similar compounds to 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile include:

The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the dioxaborolane and benzonitrile groups, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C13H14BCl2NO2

Molecular Weight

298.0 g/mol

IUPAC Name

3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C13H14BCl2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3

InChI Key

IJUABOWVAKKDPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)C#N

Origin of Product

United States

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